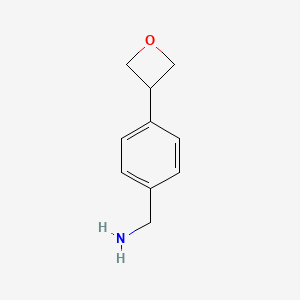

(4-(Oxetan-3-YL)phenyl)methanamine

Description

Significance of the Oxetane (B1205548) Moiety in Contemporary Chemical Research

The oxetane ring, a four-membered ether, has emerged from relative obscurity to become a valuable tool in modern medicinal chemistry. enamine.net Its small size, polarity, and three-dimensional nature offer several advantages over more traditional chemical groups. nih.govnih.gov The oxetane moiety is often used as a bioisostere for gem-dimethyl or carbonyl groups, offering similar spatial arrangements but with improved physicochemical properties. acs.orgnih.gov

Key benefits of incorporating an oxetane ring include:

Improved Solubility: The polar nature of the oxetane's oxygen atom can enhance a molecule's interaction with water, leading to better aqueous solubility. acs.orgenamine.net

Enhanced Metabolic Stability: The oxetane ring can block sites on a molecule that are susceptible to metabolic breakdown by enzymes in the body. enamine.net

Modulation of Basicity: When placed near a basic nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the amine's pKa, which can be beneficial for optimizing a drug's absorption and distribution. nih.govacs.org

Increased Three-Dimensionality: The non-planar structure of the oxetane ring can lead to more specific interactions with biological targets, potentially improving potency and selectivity. nih.gov

The successful incorporation of the oxetane motif is exemplified in the FDA-approved cancer medication paclitaxel (B517696) (Taxol), where the oxetane ring is a crucial part of its complex structure. nih.gov

Role of the Aminomethylphenyl Scaffold in Advanced Organic Synthesis

The aminomethylphenyl group, also known as a benzylamine (B48309), is a well-established pharmacophore in drug discovery. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity. The aminomethylphenyl scaffold provides a versatile platform for creating a wide array of derivatives with diverse biological activities. nih.gov The amine group can act as a key interaction point with biological targets, such as enzymes and receptors, often forming hydrogen bonds or ionic interactions. The phenyl ring provides a rigid framework that can be further functionalized to fine-tune the molecule's properties.

This scaffold is a common feature in compounds targeting the central nervous system, as well as in antimicrobial and anticancer agents. The ability to readily modify both the amine and the phenyl ring makes the aminomethylphenyl scaffold a valuable building block in the synthesis of new chemical entities.

Current Research Landscape and Identified Gaps for (4-(Oxetan-3-YL)phenyl)methanamine

Despite the clear potential suggested by its constituent parts, a comprehensive review of the scientific literature reveals a significant gap in the specific research dedicated to this compound. While the compound is commercially available from several chemical suppliers, indicating its accessibility for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or evaluation in biological systems.

The primary sources of information for this specific molecule are currently limited to chemical vendor catalogs, which provide basic physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1553956-00-5 | nextpeptide.combldpharm.com |

| Molecular Formula | C₁₀H₁₃NO | nextpeptide.combldpharm.com |

| Molecular Weight | 163.22 g/mol | nextpeptide.com |

The lack of dedicated research on this compound presents a clear opportunity for investigation. The synthesis of this compound could likely be achieved through established methods for the formation of aryl-oxetane bonds, followed by standard procedures for the introduction of the aminomethyl group. Subsequent studies could then explore its biological activity across a range of assays, guided by the known properties of oxetane-containing compounds and aminomethylphenyl pharmacophores. The existing body of research on related molecules suggests that this compound could hold promise as a lead compound for the development of new therapeutic agents. Future research is needed to unlock the potential of this intriguing molecule.

Properties

IUPAC Name |

[4-(oxetan-3-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFNEJREITUOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxetan 3 Yl Phenyl Methanamine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

A retrosynthetic analysis of (4-(Oxetan-3-YL)phenyl)methanamine reveals several strategic disconnections. The primary disconnection breaks the bond between the aminomethyl group and the phenyl ring, leading to a (4-(oxetan-3-yl)phenyl) fragment and an amino-group equivalent. A further disconnection of the oxetane (B1205548) ring from the phenyl ring simplifies the structure to a 1,4-disubstituted benzene (B151609) derivative and an oxetane precursor. This approach allows for the separate synthesis and subsequent coupling of these key building blocks.

Novel Approaches to Oxetane Ring Construction within the Phenylmethanamine Framework

The construction of the strained four-membered oxetane ring is a critical aspect of the synthesis. acs.org Traditional methods like the Williamson etherification of a 1,3-diol remain relevant. acs.org However, recent advancements have focused on more efficient and novel approaches.

One such method involves the intramolecular cyclization of a suitably functionalized precursor. acs.org For instance, a 1,3-diol can be converted to a monosulfonate ester, which then undergoes intramolecular nucleophilic attack by the remaining hydroxyl group to form the oxetane ring. acs.org Another innovative approach utilizes a Paterno-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, to construct the oxetane ring.

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound is crucial for understanding their pharmacological activity. Stereoselective synthesis can be achieved through several strategies. nih.gov One common approach is the use of chiral starting materials, such as optically active 1,3-diols, to construct the oxetane ring with a defined stereochemistry. acs.org

Alternatively, asymmetric catalysis can be employed. For example, the stereoselective reduction of a ketone precursor to a chiral alcohol using a chiral catalyst can set the stereocenter for the subsequent oxetane ring formation. The Pudovik reaction, involving the nucleophilic addition of phosphites to imines, can also be rendered stereoselective by using chiral auxiliaries or catalysts to generate chiral α-aminophosphonates, which are precursors to chiral amines. nih.gov

Catalytic Routes for the Efficient Preparation of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic hydrogenation plays a key role. The reduction of a nitrile or an oxime precursor to the corresponding amine is often carried out using heterogeneous catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the bond between the phenyl ring and the oxetane precursor. For instance, a boronic acid or an organozinc reagent containing the oxetane moiety can be coupled with a halogenated phenylmethanamine derivative.

Functional Group Interconversions and Chemoselective Transformations

The synthesis of this compound and its analogs often requires a series of functional group interconversions (FGIs). imperial.ac.ukvanderbilt.edu A common FGI is the reduction of a nitrile or an amide to an amine. vanderbilt.edu This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. imperial.ac.ukvanderbilt.edu

Chemoselectivity is crucial when multiple functional groups are present in the molecule. For example, when reducing a nitrile in the presence of an ester, a milder reducing agent like sodium borohydride (B1222165) might be used to selectively reduce the nitrile without affecting the ester. imperial.ac.uk Protecting groups are also essential tools to ensure chemoselectivity during various transformations.

One-Pot and Multicomponent Synthetic Protocols for Enhanced Efficiency

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer even greater efficiency. rug.nlrug.nl The development of an MCR that assembles the this compound core from simple starting materials would represent a significant advancement in its synthesis.

Sustainable and Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. wipo.intnih.gov In the context of synthesizing this compound, this translates to several considerations. The use of less hazardous solvents and reagents is a primary goal. wipo.int Whenever possible, reactions are designed to be performed in water or other environmentally benign solvents.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. wipo.int Catalytic reactions are inherently more atom-economical than stoichiometric ones. wipo.int Furthermore, the development of synthetic routes that minimize the number of steps and the generation of waste is a continuous effort in the field. rsc.org

Mechanistic Investigations and Reactivity Studies of 4 Oxetan 3 Yl Phenyl Methanamine

Reactivity Profiling of the Primary Aminomethyl Functionality

The primary aminomethyl group is a key site of reactivity in (4-(Oxetan-3-YL)phenyl)methanamine. Its reactivity is influenced by its benzylic position, which can stabilize intermediates, and the electronic effects of the oxetane-substituted phenyl ring.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and basic. It readily participates in a variety of fundamental organic reactions, including acylation, alkylation, and reductive amination.

Acylation: The primary amine undergoes facile acylation with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. The reaction is generally high-yielding and is a common method for introducing the (4-(Oxetan-3-YL)phenyl)methyl moiety into other molecules.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction, which can be controlled by using a large excess of the amine or through a two-step reductive amination process. The nucleophilicity of the amine is somewhat attenuated compared to simple aliphatic amines due to the electron-withdrawing nature of the phenyl ring, but the reaction proceeds readily under standard alkylating conditions. researchgate.net

Reductive Amination: For a more controlled synthesis of secondary and tertiary amines, reductive amination is the preferred method. The primary amine can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method avoids the issue of over-alkylation and provides a versatile route to a wide range of N-substituted derivatives.

| Reaction Type | Reagents | Product | General Conditions |

| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K2CO3), polar aprotic solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Methanol or other protic solvent, acidic or basic catalyst |

Comprehensive Analysis of Oxetane (B1205548) Ring-Opening Reactions and Subsequent Transformations

The oxetane ring in this compound is a strained four-membered ether, making it susceptible to ring-opening reactions under various conditions. The ring strain energy of oxetane is approximately 107 kJ/mol, which is a significant driving force for these reactions. iaea.orgresearchgate.net The regioselectivity of the ring-opening is a key consideration, as attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring.

Acid-Catalyzed Ring-Opening: In the presence of strong Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. epa.gov For 3-substituted oxetanes, the regioselectivity of the subsequent nucleophilic attack depends on the nature of the nucleophile and the stability of the potential carbocationic intermediates. With weak nucleophiles, the reaction may proceed through a pathway with more SN1 character, favoring attack at the carbon that can better stabilize a positive charge. In the case of this compound, the benzylic position is not directly part of the ring, and thus electronic effects through the phenyl ring will be a determining factor.

Nucleophilic Ring-Opening: Strong nucleophiles can directly attack the oxetane ring, typically at the less sterically hindered carbon atom in an SN2 fashion. researchgate.net For 3-substituted oxetanes, both methylene carbons are sterically similar, and the electronic influence of the substituent plays a more significant role. The primary aminomethyl group, especially when protonated under acidic conditions, can act as an intramolecular nucleophile, leading to the formation of a fused heterocyclic system.

Subsequent transformations of the ring-opened products, which are typically 1,3-diols or their derivatives, can lead to a variety of more complex molecules. These transformations include oxidation, etherification, and esterification of the newly formed hydroxyl groups.

| Ring-Opening Condition | Typical Reagents | Expected Product Type | Key Mechanistic Feature |

| Acid-Catalyzed | H2SO4, HCl, BF3·OEt2 | 1,3-Diol or ether/ester derivatives | Protonation/coordination of oxetane oxygen, nucleophilic attack |

| Nucleophilic | R-Li, Grignard reagents, Amines | Substituted 1,3-propanol | Direct SN2 attack on a ring carbon |

| Intramolecular | Internal nucleophile (e.g., protonated amine) | Fused heterocyclic compound | Cyclization following ring-opening |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for this molecule unless the phenyl ring is further substituted with strong electron-withdrawing groups at positions ortho or para to a suitable leaving group (such as a halide). libretexts.org If, for example, a nitro group were introduced onto the ring via EAS, a subsequent halogenation could install a leaving group that would be susceptible to NAS.

Transition Metal-Mediated and Catalyzed Reactions Involving the Compound

The presence of both an amine and a phenyl ring allows this compound to participate in a variety of transition metal-catalyzed cross-coupling reactions.

The primary amine can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates to form diarylamines. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a powerful method for constructing more complex molecular architectures. The efficiency of these reactions is highly dependent on the choice of palladium precursor, ligand, and base.

Furthermore, if the phenyl ring is functionalized with a halide (e.g., through electrophilic halogenation), it can serve as an electrophilic partner in a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with other amines to form diarylamines.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents onto the aromatic core.

Exploration of Radical Chemistry Pathways

The benzylic C-H bonds of the aminomethyl group are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical by the phenyl ring. chemistrysteps.comlibretexts.org This reactivity can be exploited in selective functionalization reactions.

Benzylic Bromination: Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), selective bromination at the benzylic carbon can be achieved. masterorganicchemistry.com This introduces a leaving group that can be subsequently displaced by nucleophiles to afford a variety of derivatives.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position. chemistrysteps.commasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of an aldehyde or a carboxylic acid.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential transformations.

Oxetane Ring Strain: The significant ring strain of the oxetane ring (approximately 107 kJ/mol) provides a thermodynamic driving force for ring-opening reactions. iaea.orgresearchgate.net However, the activation energy for these reactions can be high, often requiring catalysis (e.g., by acid) to proceed at a reasonable rate. researchgate.net Theoretical studies suggest that the transition state for oxetane ring-opening is less strained than that for oxirane, leading to a higher activation energy. researchgate.net

Aromaticity: The stability of the aromatic phenyl ring (resonance energy of ~150 kJ/mol) influences the reactions that occur on the ring. Electrophilic aromatic substitution proceeds via a high-energy arenium ion intermediate, but the subsequent rearomatization by loss of a proton is a powerful thermodynamic driving force.

Kinetic studies of specific reactions, such as the rate of acylation of the amine or the rate of a particular cross-coupling reaction, would provide valuable information for optimizing reaction conditions and understanding the relative reactivity of the different functional groups within the molecule.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of the reactions involving this compound.

Reaction Mechanisms: DFT calculations can be used to model the transition states and intermediates of the various reactions discussed, such as oxetane ring-opening, electrophilic aromatic substitution, and transition metal-catalyzed couplings. This allows for a detailed understanding of the reaction pathways, including the determination of activation energies and reaction enthalpies. For example, computational studies have been instrumental in understanding the mechanism of the Buchwald-Hartwig amination, including the roles of the ligand and base in the catalytic cycle. libretexts.org

Reactivity and Selectivity: Computational models can also predict the reactivity and selectivity of different sites within the molecule. For instance, calculations of the electron density on the phenyl ring can help predict the regioselectivity of electrophilic aromatic substitution. Similarly, the relative energies of different ring-opened products of the oxetane can be calculated to predict the outcome of nucleophilic attack.

By combining experimental results with computational analysis, a comprehensive picture of the chemical behavior of this compound can be developed, facilitating its use in the design and synthesis of new chemical entities.

Computational and Theoretical Chemistry of 4 Oxetan 3 Yl Phenyl Methanamine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (4-(Oxetan-3-YL)phenyl)methanamine. Methods like Density Functional Theory (DFT) can be used to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| LP (1) N | σ* (C-H) | 2.5 |

| LP (1) O | σ* (C-C) | 1.8 |

| π (C=C) | π* (C=C) | 18.2 |

Conformational Landscape and Rotational Isomerism Analysis

The flexibility of this compound arises from the rotation around several single bonds, particularly the bond connecting the phenyl ring to the methanamine group and the bond connecting the phenyl ring to the oxetane (B1205548) moiety. This rotational freedom leads to a complex conformational landscape with multiple local energy minima.

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations, can identify the most stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. For similar flexible molecules, the energy differences between conformers can be small, leading to a dynamic equilibrium of several structures in solution. rsc.org The puckering of the oxetane ring also contributes to the conformational diversity.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.00 |

Molecular Orbital Analysis and Reactivity Descriptors (e.g., Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, provide more detailed information about the local reactivity of different atomic sites. researchgate.netscm.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions (f_k^+, f_k^-, f_k^0) can be calculated for each atom k to predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. tandfonline.comias.ac.in For this compound, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to its lone pair of electrons.

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) |

| N (amine) | 0.05 | 0.25 |

| C (ipso-amine) | 0.12 | 0.08 |

| C (ipso-oxetane) | 0.10 | 0.09 |

Density Functional Theory (DFT) Studies on Ground State and Transition State Properties

DFT is a widely used computational method for studying the properties of molecules of this size. pnrjournal.com Functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) can provide accurate predictions of ground-state geometries, vibrational frequencies, and electronic properties. researchgate.net

Furthermore, DFT can be employed to investigate reaction mechanisms involving this compound. By locating transition state structures and calculating activation energy barriers, the kinetics and thermodynamics of potential reactions can be explored. numberanalytics.com For example, the reaction of the amine group with an electrophile can be modeled to understand its reactivity in synthetic transformations.

Ab Initio Calculations for High-Accuracy Benchmarking

While DFT is computationally efficient, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain benchmark energies and properties for smaller, representative fragments of the molecule or for the entire molecule if computationally feasible. hu-berlin.de These high-accuracy calculations can be used to validate the results obtained from more computationally economical DFT methods. psu.eduacs.org

Modeling of Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are dominated by hydrogen bonding, given the presence of the primary amine group. youtube.com The N-H protons can act as hydrogen bond donors, while the nitrogen lone pair and the oxygen atom of the oxetane can act as hydrogen bond acceptors. These interactions are crucial in determining the solid-state packing and the behavior of the molecule in condensed phases. acs.org

Solvation effects can significantly influence the conformational preferences and reactivity of the molecule. rsc.orgnih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent by representing it as a continuous dielectric medium. nih.gov Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the solute-solvent interactions, though at a higher computational cost. johnshopkins.edu

Theoretical Prediction of Spectroscopic Signatures via Computational Methodologies

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations can help in the assignment of experimental NMR spectra. researchgate.netlibretexts.orgopenstax.org The chemical shifts of protons on the carbon adjacent to the nitrogen are expected to be in the range of 2.3-3.0 ppm, while aromatic protons would appear between 6.5 and 8.0 ppm. libretexts.orglibretexts.org

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to better match experimental values. nih.gov Characteristic N-H stretching vibrations for the primary amine are expected in the region of 3300-3500 cm⁻¹. openstax.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of excited states. nih.gov This can provide information about the electronic transitions within the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 120 - 150 ppm |

| IR | N-H Stretch | 3350, 3450 cm⁻¹ |

| UV-Vis | λ_max | 265 nm |

Advanced Spectroscopic and Structural Analysis Methodologies Applied to 4 Oxetan 3 Yl Phenyl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR for derivatives)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (4-(Oxetan-3-YL)phenyl)methanamine in solution. The combination of ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and oxetane (B1205548) protons. The p-disubstituted benzene (B151609) ring will produce a characteristic AA'BB' system, appearing as two doublets. researchgate.net The benzylic methylene (B1212753) protons (Ar-CH₂ -NH₂) would appear as a singlet, while the primary amine protons (-NH₂ ) would likely be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The oxetane ring protons are expected to appear as complex multiplets due to their diastereotopic nature and coupling to the methine proton. researchgate.netmdpi.com The methylene protons of the oxetane ring often appear at distinct chemical shifts, for instance around 4.65 ppm and 2.61 ppm in unsubstituted oxetane. researchgate.net

The ¹³C NMR spectrum would complement the proton data. The two chemically distinct carbons of the p-disubstituted phenyl ring, the benzylic carbon, and the three carbons of the oxetane ring should all be resolved.

To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal scalar coupling relationships, for instance, connecting the oxetane methine proton to the adjacent oxetane methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to the quaternary aromatic carbon and the ipso-carbon of the phenyl ring, and from the oxetane methine proton to the ipso-carbon of the phenyl ring.

| Atom/Group | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Aromatic (H2, H6) | ~7.30 | Doublet |

| Aromatic (H3, H5) | ~7.20 | Doublet |

| Aromatic (C1) | - | - |

| Aromatic (C4) | - | - |

| Benzyl (B1604629) CH₂ | ~3.85 | Singlet |

| Amine NH₂ | ~1.50 (broad) | Singlet |

| Oxetane CH | ~4.00 | Multiplet |

| Oxetane CH₂ | ~4.80 | Multiplet |

Table 5.1.1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent like CDCl₃. Actual values may vary based on experimental conditions.

For solid-state derivatives, particularly crystalline forms, Solid-State NMR (SSNMR) provides invaluable information not accessible from solution studies. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can reveal the presence of polymorphism (different crystal packing arrangements), as distinct crystalline environments would result in different chemical shifts. nih.gov SSNMR can also probe intermolecular interactions, such as hydrogen bonding, through changes in chemical shifts and by using advanced techniques to measure internuclear distances. nih.gov

Detailed Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, while tandem MS (MS/MS) elucidates its structure by analyzing fragmentation patterns.

Under Electron Ionization (EI) , this compound is expected to produce a molecular ion (M⁺˙) peak, which will be an odd number due to the presence of a single nitrogen atom (the Nitrogen Rule). libretexts.org The most prominent fragmentation pathway for benzylic amines is typically α-cleavage, which involves the loss of a hydrogen radical to form a stable [M-1]⁺ ion, or more significantly, the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For the title compound, the dominant fragmentation would likely be the cleavage of the bond between the phenyl ring and the methanamine moiety, leading to the formation of a highly stabilized tropylium-like ion or a benzylic cation. The primary fragmentation pathway for aliphatic amines involves α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edufuture4200.com

A plausible EI fragmentation pathway would involve:

Formation of the molecular ion, M⁺˙.

α-cleavage with loss of the NH₂ radical to form the (4-(oxetan-3-yl)phenyl)methyl cation.

Benzylic cleavage to form the C₇H₇⁺ ion (m/z 91), a common fragment for benzyl derivatives, and a neutral oxetanyl radical.

Fragmentation of the oxetane ring, potentially through loss of formaldehyde (B43269) (CH₂O) or ethylene.

Electrospray Ionization (ESI) , a softer ionization technique, would typically generate the protonated molecule, [M+H]⁺. nih.gov Collision-Induced Dissociation (CID) in an MS/MS experiment on this precursor ion would likely show characteristic losses. nih.govmdpi.com For protonated benzylamines, a primary fragmentation is the neutral loss of ammonia (B1221849) (NH₃). nih.gov Subsequent fragmentation could involve the oxetane ring. Derivatization of the amine could be used to enhance ionization efficiency and produce predictable fragmentation patterns. nih.gov

| Ion/Fragment | Proposed Formula | Expected m/z (Monoisotopic) | Method | Notes |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.12 | ESI | Protonated parent molecule |

| [M]⁺˙ | C₁₁H₁₅NO⁺˙ | 177.11 | EI | Molecular ion |

| [M-NH₃]⁺ | C₁₁H₁₃O⁺ | 161.09 | ESI-MS/MS | Loss of ammonia from [M+H]⁺ nih.gov |

| [M-CH₂NH]⁺˙ | C₁₀H₁₁O⁺˙ | 147.08 | EI | McLafferty-type rearrangement |

| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.06 | EI | Benzylic cleavage with oxetane |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | EI | Tropylium ion, characteristic of benzyl compounds |

Table 5.2.1: Predicted key fragments for this compound in ESI and EI mass spectrometry.

X-ray Crystallographic Analysis of Solid-State Structures of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, derivatives (e.g., salts like hydrochlorides or co-crystals) are often more amenable to crystallization. researchgate.netnih.govnih.gov

A crystallographic analysis of a derivative of this compound would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the phenyl and oxetane rings. The internal angles of the strained four-membered oxetane ring would be of particular interest. ethz.ch

Conformation and Torsion Angles: The analysis would define the relative orientation of the oxetane and phenyl rings. The torsion angle describing the rotation around the C(phenyl)-C(oxetane) bond is critical for understanding the molecule's preferred shape. Similarly, the C-C-C-N torsion angle of the benzylamine (B48309) moiety would be determined. nih.govnih.gov

Intermolecular Interactions: In the crystal lattice, molecules will be held together by a network of non-covalent interactions. For the protonated amine derivative, strong N⁺-H···A⁻ (where A is an anion) hydrogen bonds would be expected. N-H···O hydrogen bonds involving the oxetane oxygen and N-H···π interactions with the phenyl ring are also highly probable and would dictate the supramolecular architecture. researchgate.netnih.gov These interactions form layers or three-dimensional networks. researchgate.netnih.gov

| Parameter | Hypothetical Value for a Hydrochloride Salt Derivative | Significance |

| C-N Bond Length | ~1.49 Å | Standard single bond length |

| Oxetane C-O Bond Length | ~1.45 Å | Typical for strained ethers ethz.ch |

| Oxetane C-C-C Angle | ~85° | Indicates significant ring strain ethz.ch |

| Phenyl-Oxetane Torsion Angle | Variable | Defines relative orientation of the two rings |

| N-H···Cl Hydrogen Bond Distance | ~3.1-3.3 Å | Key interaction in salt crystal packing nih.gov |

| Crystal System | Monoclinic / Orthorhombic | Common for organic molecules mdpi.com |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups mdpi.com |

Table 5.3.1: Plausible crystallographic parameters for a crystalline derivative of this compound. These values are illustrative and based on similar reported structures. researchgate.netnih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Conformational Preferences

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its functional groups.

N-H Vibrations: The primary amine will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, and a scissoring (bending) vibration around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl and oxetane CH₂ groups) will be just below 3000 cm⁻¹. theaic.org

Aromatic Ring: C=C stretching vibrations of the phenyl ring will appear as a series of bands between 1450 and 1600 cm⁻¹. researchgate.net A strong band around 800-850 cm⁻¹ would be characteristic of p-disubstitution.

Oxetane Ring: The most characteristic vibration of the oxetane ring is the asymmetric C-O-C stretch, typically found near 980 cm⁻¹. The ring puckering vibration occurs at a much lower frequency, often below 150 cm⁻¹. aip.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar bonds like N-H and C-O give strong IR signals, non-polar, symmetric vibrations often produce intense Raman signals. The symmetric "breathing" mode of the phenyl ring (around 1000 cm⁻¹) is typically strong in the Raman spectrum. theaic.org

Together, IR and Raman spectroscopy can be used to study conformational preferences. Changes in the vibrational frequencies or intensities upon changes in temperature or solvent can indicate the presence of different conformers in equilibrium.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | IR / Raman |

| Aliphatic C-H Stretch | Benzyl & Oxetane CH₂ | 2850 - 2960 | IR / Raman |

| N-H Scissoring (Bend) | Primary Amine | 1590 - 1650 | IR |

| C=C Ring Stretch | Phenyl Ring | 1450 - 1600 | IR / Raman |

| CH₂ Scissoring (Bend) | Benzyl CH₂ | ~1450 | IR |

| C-N Stretch | Benzylamine | 1020 - 1250 | IR |

| Oxetane C-O-C Asymmetric Stretch | Oxetane Ring | ~980 | IR (Strong) |

| Phenyl Ring Breathing | Phenyl Ring | ~1000 | Raman (Strong) |

| C-H Out-of-Plane Bend (p-subst.) | Phenyl Ring | 800 - 850 | IR (Strong) |

Table 5.4.1: Characteristic vibrational frequencies for this compound.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

The parent molecule, this compound, is achiral and therefore will not show a signal in chiroptical spectroscopy. However, these techniques would become critically important for the stereochemical analysis of chiral derivatives. Chirality could be introduced, for example, by synthesizing an enantiomerically pure derivative with a substituent on the benzylic carbon, such as (R)- or (S)-1-(4-(oxetan-3-yl)phenyl)ethan-1-amine.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible range. psu.edu It is highly sensitive to the stereochemistry of molecules containing chromophores. The phenyl ring in the derivative acts as a chromophore. psu.edu The chiral environment created by the stereocenter would induce a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the 200-280 nm region, corresponding to the π→π* transitions of the aromatic ring, would be directly related to the absolute configuration of the chiral center. researchgate.netnih.gov By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R or S) could be unambiguously assigned. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR radiation. rsc.org VCD provides much more structural information than ECD because it probes the vibrational transitions of the entire molecule. ru.nl A VCD spectrum contains numerous bands, each corresponding to a specific vibrational mode. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's 3D structure, including both its absolute configuration and its preferred conformation in solution. rsc.orgrsc.org A comparison of the experimental VCD spectrum with DFT-calculated spectra for a proposed structure allows for a confident assignment of the absolute configuration. ru.nl VCD would be particularly powerful for confirming the stereochemistry of complex derivatives where multiple stereocenters might be present.

Derivatization and Functionalization Strategies Based on 4 Oxetan 3 Yl Phenyl Methanamine

Amine Group Functionalization: Acylation, Alkylation, Sulfonylation, and Reductive Amination

The primary amine group of (4-(Oxetan-3-YL)phenyl)methanamine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily forms stable amide bonds. This straightforward transformation is widely used to introduce a vast range of substituents. For instance, the formation of an acetamide (B32628) derivative, N-((4-(oxetan-3-yl)phenyl)methyl)acetamide, can be achieved by reacting this compound with acetyl chloride or acetic anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

A significant application of this acylation reaction is the synthesis of urea (B33335) derivatives. The reaction of this compound with isocyanates or by using phosgene (B1210022) or its equivalents followed by another amine, leads to the formation of substituted ureas. medchemexpress.combiochempeg.comgoogle.comnih.govresearchgate.net These urea-containing compounds are of significant interest in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets. nih.gov

Alkylation: The nitrogen atom of the primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, to yield secondary and tertiary amines. beilstein-journals.orgoakwoodchemical.com However, direct alkylation can sometimes lead to over-alkylation, resulting in a mixture of products. To achieve controlled mono-alkylation, reductive amination is often the preferred method. A patent for the synthesis of related oxetane-3-ylmethanamines describes the N-alkylation to produce N,N-dibenzyl derivatives, which can subsequently be debenzylated to yield the secondary amine. google.com

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base provides sulfonamide derivatives. This functional group is a well-established pharmacophore found in numerous therapeutic agents. A patented method for producing similar oxetane-containing compounds describes the reaction with sulfonyl chlorides like p-toluenesulfonyl chloride. google.com

Reductive Amination: Reductive amination is a powerful and versatile method for the controlled alkylation of the primary amine. youtube.comredalyc.orgnih.govyoutube.comyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method allows for the introduction of a wide variety of alkyl groups with high selectivity and avoids the issue of over-alkylation. youtube.comnih.gov

Table 1: Amine Group Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acid chloride/anhydride, base | Amide |

| Urea Formation | Isocyanate or phosgene equivalent | Urea |

| Alkylation | Alkyl halide, base | Secondary/tertiary amine |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde/ketone, NaBH3CN or NaBH(OAc)3 | Secondary amine |

Directed Oxetane (B1205548) Ring Modification and Covalent Functionalization

The oxetane ring, while generally more stable than epoxides, can undergo ring-opening reactions under specific conditions, providing a pathway to 1,3-disubstituted linear chains. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability. nih.gov

Acid-catalyzed ring-opening is a common strategy for modifying the oxetane moiety. researchgate.netresearchgate.net In the presence of a strong acid and a nucleophile, the oxetane ring can be opened to introduce new functional groups. For example, treatment with a hydrohalic acid (HX) would lead to the formation of a 3-halo-1-propanol derivative. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the substitution on the oxetane ring. For N-substituted derivatives of this compound, intramolecular ring-opening by the nitrogen nucleophile can also be envisioned under acidic conditions, potentially leading to the formation of azetidine (B1206935) derivatives, although this would require specific reaction conditions.

The oxetane ring can also be activated by Lewis acids, facilitating nucleophilic attack. This approach has been utilized in the synthesis of various heterocyclic systems. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of oxetanes suggests that such transformations are feasible. nih.gov

Strategies for Aromatic Ring Functionalization and Diversification

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The directing effect of the existing substituents on the ring, namely the alkylamine and the oxetane group, will influence the position of the incoming electrophile.

The aminomethyl group is an activating, ortho-, para-directing group. However, under the often acidic conditions of electrophilic aromatic substitution, the amine will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. Therefore, to achieve substitution at the ortho or para positions, it is often necessary to protect the amine group, for example, as an amide. The resulting acetamido group is an activating, ortho-, para-directing group.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br2/FeBr3 or Cl2/AlCl3.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing another point for functionalization.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

The presence of the oxetane ring at the para position will also influence the regioselectivity of these reactions, potentially directing substitution to the positions ortho to the aminomethyl group. For instance, fluorinated analogs such as [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine are commercially available, indicating that functionalization of the aromatic ring is a viable strategy. indofinechemical.com

Synthesis of Advanced Molecular Scaffolds and Complex Building Blocks

The versatile reactivity of this compound allows for its use as a starting material in the synthesis of more complex molecular scaffolds, including spirocyclic systems and other heterocyclic structures.

The formation of spirocycles can be envisioned through reactions that involve both the amine and the benzylic position. For example, Pictet-Spengler or Bischler-Napieralski type reactions, after appropriate functionalization of the amine, could lead to the formation of fused heterocyclic systems. The synthesis of spiro-heterocyclic compounds is an active area of research, with various methods being developed. nih.govethz.chcapes.gov.br While direct examples starting from our title compound are scarce, the principles of these reactions can be applied. For instance, the synthesis of spirooxazolidines from 3-oxetanone (B52913) has been reported, highlighting the utility of the oxetane moiety in constructing spirocyclic systems. redalyc.org

Furthermore, the combination of amine functionalization and aromatic ring modification can lead to the creation of diverse libraries of compounds with potential applications in drug discovery and materials science. The oxetane moiety itself is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability, making it a desirable feature in advanced molecular scaffolds. nih.govutexas.edu

Design and Synthesis of Bioconjugates and Chemical Probes

The primary amine of this compound provides a convenient attachment point for the synthesis of bioconjugates and chemical probes.

Bioconjugates: This building block can be incorporated into larger biomolecules such as peptides, proteins, or oligonucleotides. For example, the amine can be acylated with an activated carboxylic acid of a biomolecule to form a stable amide linkage. This is a common strategy for labeling or modifying biological macromolecules.

Chemical Probes: The synthesis of fluorescent probes is a key application. nih.gov By attaching a fluorophore to the amine group, a fluorescent probe can be created to study biological processes. The this compound moiety can act as a scaffold that positions the fluorophore and can also influence its photophysical properties.

PROTACs: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.combiochempeg.combroadpharm.comnih.govnih.gov The linker component of a PROTAC is crucial for its activity. This compound, with its functionalizable amine and its phenyl-oxetane core that can provide desirable physicochemical properties, represents a potential building block for the synthesis of novel PROTAC linkers. The amine can be used to connect to either the E3 ligase ligand or the target protein binder.

Intermolecular Interactions and Supramolecular Chemistry of 4 Oxetan 3 Yl Phenyl Methanamine

Analysis of Hydrogen Bonding Networks in Solution and Solid-State Systems

The primary amine (-CH₂NH₂) and the oxygen atom of the oxetane (B1205548) ring in (4-(Oxetan-3-YL)phenyl)methanamine are key functional groups capable of participating in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen and the oxetane oxygen can act as hydrogen bond acceptors.

In the solid state, it is anticipated that this compound would form extensive hydrogen bonding networks. The primary amine group, with its two hydrogen atoms, can form hydrogen bonds with the nitrogen or oxetane oxygen atoms of neighboring molecules. This could lead to the formation of various supramolecular synthons, such as chains or sheets. For instance, in a study of related benzylamine (B48309) derivatives binding to complement Factor D, the benzylic amine group was observed forming a salt bridge and hydrogen bonds with surrounding residues, highlighting its capacity for strong directional interactions. nih.gov

In solution, the hydrogen bonding behavior would be influenced by the solvent. In protic solvents, the compound would form hydrogen bonds with solvent molecules. In aprotic solvents, intermolecular hydrogen bonding between solute molecules would be more prevalent, potentially leading to aggregation. The oxetane moiety is known to be a good hydrogen bond acceptor, which can enhance aqueous solubility and metabolic stability in drug candidates. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Role in Hydrogen Bonding |

| Primary Amine (-NH₂) | Donor and Acceptor |

| Oxetane Oxygen | Acceptor |

Investigation of Aromatic (π-π) Stacking and Other Aromatic Interactions

The presence of a phenyl ring in this compound introduces the possibility of aromatic interactions, primarily π-π stacking. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in the packing of molecules in crystals and the stabilization of protein-ligand complexes.

Self-Assembly Studies and Formation of Supramolecular Architectures (for derivatives/analogs)

The ability of a molecule to self-assemble into well-defined supramolecular architectures is a cornerstone of materials science. While no specific self-assembly studies on this compound have been reported, the functional groups present suggest that it or its derivatives could form interesting structures.

For example, derivatization of the amine group could lead to the formation of liquid crystals, gels, or other ordered materials. The balance between the rigid aromatic core and the flexible aminomethyl and oxetane groups could be tuned to control the self-assembly process. Studies on pyrazole (B372694) derivatives have shown that substitution on the phenyl ring can significantly alter hydrogen bonding modes and lead to diverse supramolecular organizations. researchgate.net

Host-Guest Chemistry and Complexation Behavior with Macrocyclic Receptors

The phenyl and aminomethyl groups of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. nih.gov The hydrophobic phenyl ring could be encapsulated within the cavity of a cyclodextrin (B1172386) in an aqueous solution, driven by the hydrophobic effect.

Pillararenes, known for their strong binding affinities towards neutral guests in organic media, could also form host-guest complexes with this molecule. rsc.org The binding would likely be driven by a combination of C-H⋯π interactions between the guest and the electron-rich cavity of the pillararene. The amine group could also interact with functional groups on the rim of the macrocycle. The study of such host-guest systems is fundamental to the development of molecular sensors, drug delivery systems, and molecular machines.

Coordination Chemistry with Transition Metal Centers

The primary amine group of this compound is a potential ligand for transition metal ions. wikipedia.org Benzylamine and its derivatives are known to coordinate to a variety of metals, forming stable complexes. acs.org The nitrogen atom of the amine possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond.

The coordination of this compound to transition metals could lead to the formation of discrete coordination complexes or extended coordination polymers. The structure and properties of these materials would depend on the metal ion, the stoichiometry, and the reaction conditions. The oxetane oxygen is a weaker Lewis base than the amine nitrogen and is less likely to be involved in coordination, although its presence could influence the steric environment around the metal center. The coordination chemistry of such ligands is relevant to catalysis, materials science, and bioinorganic chemistry.

Table 2: Summary of Potential Intermolecular Interactions and Supramolecular Behavior

| Interaction/Phenomenon | Key Functional Groups Involved | Potential Outcome |

| Hydrogen Bonding | -NH₂, Oxetane Oxygen | Formation of chains, sheets, and other networks in the solid state; interaction with solvent. |

| π-π Stacking | Phenyl Ring | Crystal packing stabilization; formation of columnar structures. |

| Host-Guest Chemistry | Phenyl Ring, -CH₂NH₂ | Complexation with macrocycles like cyclodextrins and pillararenes. |

| Coordination Chemistry | Primary Amine (-NH₂) | Formation of coordination complexes and polymers with transition metals. |

Conclusions and Future Research Trajectories for 4 Oxetan 3 Yl Phenyl Methanamine

Synthesis and Reactivity Paradigms: A Summary of Key Findings

The synthesis of (4-(Oxetan-3-YL)phenyl)methanamine can be approached through several strategic disconnections. A primary route would likely involve the formation of the 3-aryloxetane core, followed by the introduction of the methanamine group.

One plausible synthetic strategy is the nickel-mediated Suzuki coupling of an oxetane-containing organoborane with a suitable aryl halide. acs.org This method has proven effective for installing oxetan-3-yl and azetidin-3-yl motifs onto aromatic systems. acs.org Alternatively, the synthesis could commence from commercially available starting materials, such as 3-hydroxymethyl-3-methyloxetane, and proceed through a series of functional group transformations to yield the target compound. researchgate.net

The reactivity of this compound is dictated by its two primary functional groups: the oxetane (B1205548) ring and the benzylamine (B48309). The strained four-membered ether of the oxetane ring makes it susceptible to ring-opening reactions with nucleophiles, as well as rearrangements and ring expansions. acs.org These reactions provide a pathway to more complex molecular architectures. researchgate.net

The benzylamine portion of the molecule is expected to undergo typical reactions of primary amines. These include N-alkylation, which can be followed by hydrogenolysis to remove the benzyl (B1604629) group, effectively using the benzylamine as a masked source of ammonia (B1221849). wikipedia.org It can also react with various electrophiles, such as acyl chlorides, to form amides. wikipedia.org The oxidation of benzylamines can lead to the formation of imines or nitriles, depending on the reaction conditions and additives used. researchgate.net

Emerging Applications in Organic Synthesis Methodology Development

The unique structural features of this compound make it a promising building block in the development of new organic synthesis methodologies. Oxetanes are increasingly recognized for their role as versatile synthetic intermediates. researchgate.netacs.org Their ability to undergo ring-opening and ring-expansion reactions allows for the construction of diverse heterocyclic systems. researchgate.net

The presence of both a nucleophilic amine and a reactive oxetane ring within the same molecule opens up possibilities for intramolecular reactions, leading to novel bicyclic or spirocyclic scaffolds. These scaffolds could be of significant interest in medicinal chemistry and materials science.

Future Directions in Computational and Theoretical Studies

Computational and theoretical studies are poised to play a crucial role in elucidating the properties and potential of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its geometry, electronic structure, and reactivity. nih.govmdpi.com Molecular Electrostatic Potential (MEP) mapping, for instance, can predict the reactive sites for electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) analysis can provide insights into the compound's stability and reactivity. nih.gov Such computational approaches have been successfully used to study a variety of organic molecules, including other heterocyclic compounds. Furthermore, molecular dynamics simulations could be used to explore the conformational landscape of the molecule and its interactions with biological targets. nih.gov

Prospects for the Development of Novel Chemical Scaffolds and Reagents

The bifunctional nature of this compound makes it an attractive starting point for the development of novel chemical scaffolds and reagents. The oxetane moiety is a valuable motif in medicinal chemistry, often used to improve the physicochemical properties of drug candidates. nih.govresearchgate.net It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to enhanced solubility and metabolic stability. acs.orgnih.gov

The introduction of an oxetane ring into a molecule can also modulate the basicity of nearby amines. researchgate.net This property could be exploited in the design of new ligands for catalysis or as functional probes in chemical biology. The amine group provides a convenient handle for further functionalization, allowing for the attachment of this novel scaffold to other molecules of interest. The development of new synthetic methods utilizing this and similar building blocks will undoubtedly expand the toolbox of modern medicinal chemistry. rsc.org

Q & A

Q. Methodological Considerations :

Q. Table 1: Synthetic Route Comparison

| Method | Yield Range | Key Conditions | Citations |

|---|---|---|---|

| Reductive amination | 70–85% | H₂ (1 atm), Pd/C, EtOH | |

| Suzuki coupling | 60–75% | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | |

| Click chemistry | 80–92% | Cu(I) catalyst, RT, 24 h |

Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Basic Research Question

- ¹H/¹³C NMR : Critical for confirming the oxetane ring connectivity (e.g., δH 4.6–5.0 ppm for oxetane protons) and aromatic substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₀H₁₃NO₂, exact mass 179.22 g/mol) and detects isotopic patterns .

- IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and oxetane C-O-C vibrations (1100–1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers address contradictory data in reaction yields during scale-up synthesis?

Advanced Research Question

Contradictions often arise from:

- Oxygen sensitivity : Oxetane rings may oxidize under non-inert conditions; use Schlenk lines or N₂ purging .

- Catalyst deactivation : Pd leaching in cross-coupling reactions; monitor via ICP-MS and optimize ligand ratios .

- Purification challenges : Silica gel interactions with polar amines; switch to reverse-phase HPLC or ion-exchange resins .

Case Study : A 30% yield drop during hydrogenation was traced to residual moisture in solvents. Drying THF over molecular sieves restored yields to 82% .

What strategies enhance the incorporation of this compound into bioorthogonal probes?

Advanced Research Question

The compound’s primary amine enables conjugation via:

Q. Optimization :

- Adjust pH to 7–8 to balance amine reactivity and tetrazine stability .

- Use sterically hindered tetrazines (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine) to minimize off-target reactions .

How does the oxetane ring influence the compound’s pharmacokinetic properties in drug discovery?

Advanced Research Question

The oxetane moiety enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strained ring geometry .

- Solubility : Polar oxygen atom improves aqueous solubility (logP reduction by ~0.5 units) .

- Conformational rigidity : Restricts rotational freedom, improving target binding affinity (e.g., in kinase inhibitors) .

Validation : In vitro assays show a 3-fold increase in half-life (t₁/₂) compared to non-oxetane analogs in hepatic microsomes .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors .

- Waste disposal : Segregate acidic/basic waste and neutralize before disposal .

Advanced Note : Conduct a reactivity hazard assessment (e.g., DSC for exothermic decomposition) before scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.